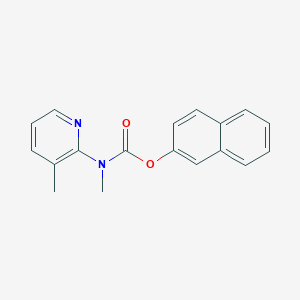
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a cyano group, a hydroxyamino group, and a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide typically involves the reaction of 4-cyano-1-methylpyridinium iodide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Cyano-1-methylpyridinium iodide+Hydroxylamine→4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxyamino groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-1-methylpyridinium iodide
- 4-(Hydroxyiminomethyl)-1-methylpyridinium iodide
- 4-Methoxy-1-methylpyridinium iodide
Uniqueness
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide is unique due to the presence of both cyano and hydroxyamino groups, which provide distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H10IN3O |
|---|---|
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
2-(hydroxyamino)-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide |
InChI |
InChI=1S/C8H10N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5,8,10,12H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WQCHSFDJDITWIB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(C#N)NO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)

![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)





![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)


![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)
